![molecular formula C13H10N2O2 B8693461 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 122706-49-4](/img/structure/B8693461.png)
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
The synthesis of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they typically involve similar cyclization reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese triflate for oxidation and tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents . In organic synthesis, it is used as an intermediate for the preparation of more complex heterocyclic compounds. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be compared with other similar compounds, such as 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-5,6-diphenyl- and 3-Bromo-6-Methyl-5,6-Dihydro-Pyrrolo[3,4-b]Pyridin-7-One . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and functionality.
Properties
CAS No. |
122706-49-4 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O2/c16-12-10-7-4-8-14-11(10)13(17)15(12)9-5-2-1-3-6-9/h1-8,12,16H |
InChI Key |
CBLVQROEGOSBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
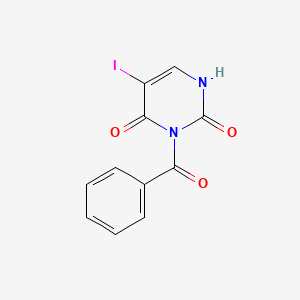
![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
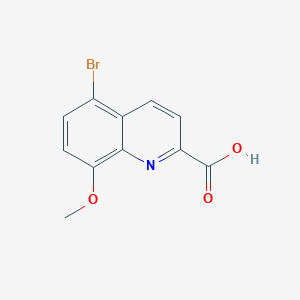
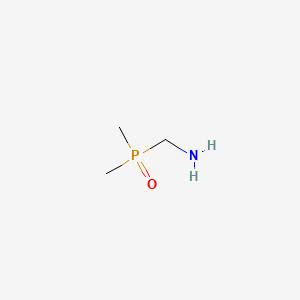
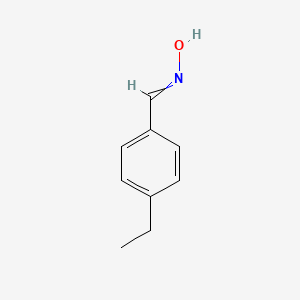
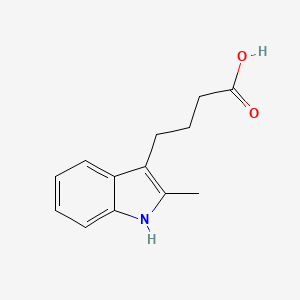

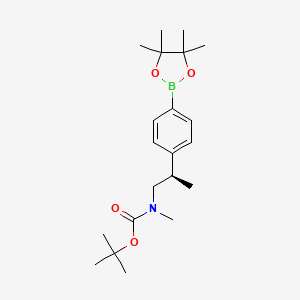
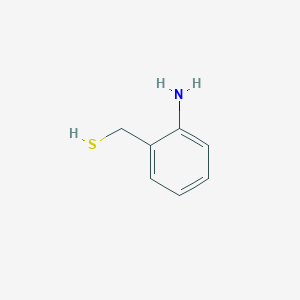
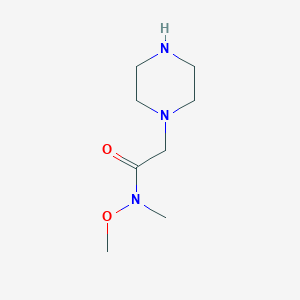
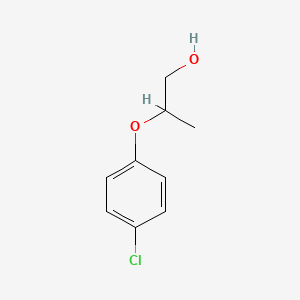
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)
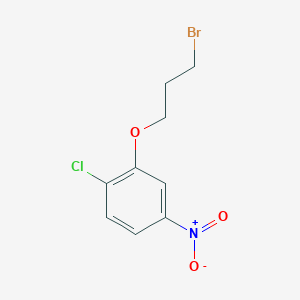
![2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)
